N-(1-Naphthyl)-N-phenylmethacrylamide
Overview
Description
N-(1-Naphthyl)-N-phenylmethacrylamide: is an organic compound that belongs to the class of methacrylamides It is characterized by the presence of a naphthyl group and a phenyl group attached to the nitrogen atom of the methacrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Naphthyl)-N-phenylmethacrylamide typically involves the reaction of 1-naphthylamine with phenylmethacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
1-Naphthylamine+Phenylmethacryloyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(1-Naphthyl)-N-phenylmethacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of naphthoquinones or phenylmethacrylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated methacrylamides.
Scientific Research Applications
N-(1-Naphthyl)-N-phenylmethacrylamide has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty coatings and adhesives.
Mechanism of Action
The mechanism of action of N-(1-Naphthyl)-N-phenylmethacrylamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The naphthyl and phenyl groups contribute to its binding affinity and specificity. The pathways involved may include signal transduction pathways where the compound acts as an inhibitor or activator of certain enzymes.
Comparison with Similar Compounds
N-(1-Naphthyl)ethylenediamine: Used in the quantitative analysis of nitrate and nitrite in water samples.
N-(1-Naphthyl)phthalamic acid: Used as an auxin transport inhibitor in plant biology.
Uniqueness: N-(1-Naphthyl)-N-phenylmethacrylamide is unique due to its methacrylamide moiety, which imparts specific chemical reactivity and potential for polymerization. The presence of both naphthyl and phenyl groups enhances its versatility in various applications compared to other similar compounds.
Properties
IUPAC Name |
2-methyl-N-naphthalen-1-yl-N-phenylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c1-15(2)20(22)21(17-11-4-3-5-12-17)19-14-8-10-16-9-6-7-13-18(16)19/h3-14H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVLNPMGKHGHJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404297 | |
Record name | N-(1-Naphthyl)-N-phenylmethacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141029-31-4 | |
Record name | N-(1-Naphthyl)-N-phenylmethacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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